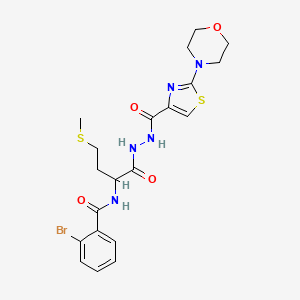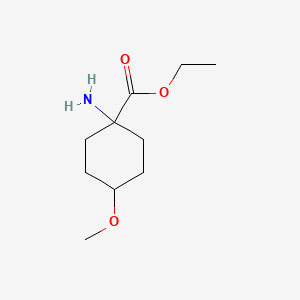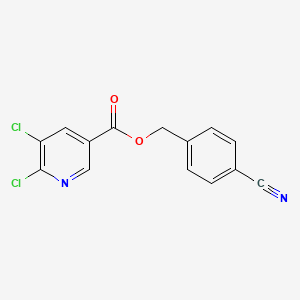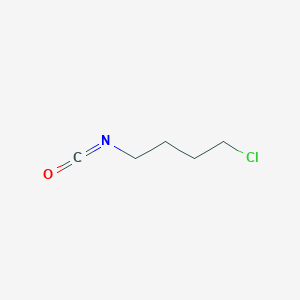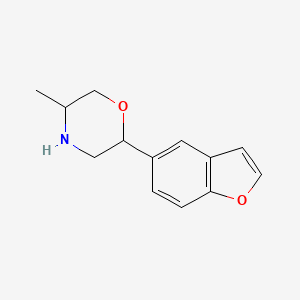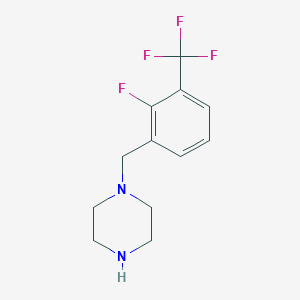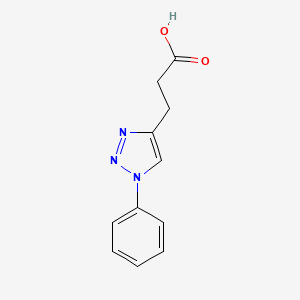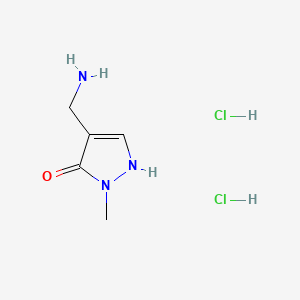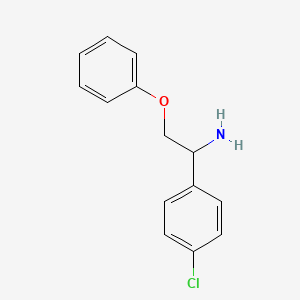![molecular formula C7H12ClF2N B13559812 2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B13559812.png)
2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride is a bicyclic compound characterized by the presence of two fluorine atoms and an amine group. This compound has garnered significant attention in scientific research due to its unique chemical structure and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride typically involves the fluorination of a bicyclic precursor followed by the introduction of an amine group. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available bicyclic compounds. The process includes fluorination, amination, and subsequent purification steps to obtain the hydrochloride salt form. The production is typically carried out in batch reactors with stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions: 2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
科学的研究の応用
2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects due to its unique chemical properties.
Industry: Utilized in the development of new materials with enhanced properties.
作用機序
The mechanism of action of 2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signaling pathways related to cell growth and differentiation.
類似化合物との比較
- 7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride
- 2,2-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride
Comparison: 2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride is unique due to the position of the fluorine atoms and the amine group. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research. Compared to its analogs, it may exhibit different reactivity and biological activity, highlighting its potential for diverse applications .
特性
分子式 |
C7H12ClF2N |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
2,2-difluorobicyclo[4.1.0]heptan-7-amine;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-1-2-4-5(7)6(4)10;/h4-6H,1-3,10H2;1H |
InChIキー |
KXIWJJWUJNMKNW-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C2N)C(C1)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)
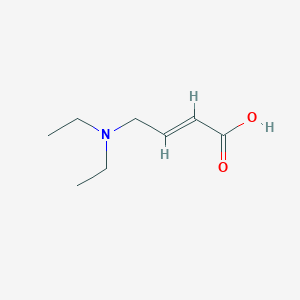

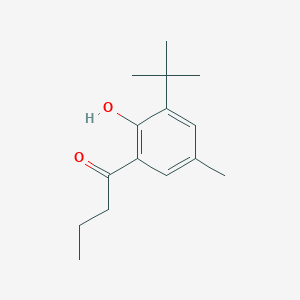
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)
